1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-8-12(9(2)20)13(10-4-3-5-11(15)6-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHRJMYXYBZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320315 | |
| Record name | 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361171-63-3 | |
| Record name | 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression. This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. This can have a significant impact on rapidly dividing cells, such as cancer cells.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound that belongs to the class of triazolopyrimidines. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various cell lines, and comparisons with related compounds.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H13BrN4O |
| Molecular Weight | 319.18 g/mol |
| IUPAC Name | 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes involved in cell proliferation. This inhibition can lead to decreased cancer cell growth and proliferation.
- Receptor Interaction : It may also interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic effects for neurological disorders.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various triazolopyrimidine derivatives. For instance:
- A study screened a series of triazolopyrimidine derivatives against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[7-(3-Bromophenyl)-5-methyl...] | MCF-7 | 19.4 |
| 1-[7-(4-Bromophenyl)-5-methyl...] | MCF-7 | 17.8 |
| Doxorubicin | MCF-7 | 40.0 |
| 1-[7-(3-Bromophenyl)-5-methyl...] | HCT-116 | 57.0 |
| 1-[7-(3-Bromophenyl)-5-methyl...] | PC-3 | 25.2 |
Neurological Effects
In addition to its anticancer properties, compounds similar to 1-[7-(3-Bromophenyl)-5-methyl...] have shown promise in modulating neurological pathways. Some studies suggest that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is significantly influenced by their structural components:
- Substituent Variations : The position and nature of substituents on the triazolopyrimidine core play critical roles in determining potency and selectivity against different biological targets. For instance, compounds with larger or more lipophilic groups at specific positions tend to exhibit enhanced cytotoxicity .
Table 2: Comparison of Substituents on Biological Activity
| Substituent Type | Activity Level |
|---|---|
| Bromophenyl | High |
| Chlorophenyl | Moderate |
| Methylphenyl | Low |
Comparison with Similar Compounds
Table 1: Key Halogenated Triazolopyrimidines
Notes:
- Bromine’s higher atomic mass and electronegativity compared to F or Cl may enhance lipophilicity and influence receptor binding.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Notes:
Preparation Methods
Formation of the Triazolopyrimidine Skeleton
The foundational approach involves constructing thetriazolo[1,5-a]pyrimidine core through cyclocondensation of β-enaminonitrile precursors. As demonstrated in recent methodology developments, ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes efficient transformation to the triazolopyrimidine system when treated with hydrazine hydrate in ethanol at reflux (68-72% yield).
Adapting this protocol, researchers have successfully incorporated the 3-bromophenyl moiety by substituting the cyclopentathiophene component with 3-bromobenzaldehyde derivatives. The critical modification involves pre-functionalization of the β-enaminonitrile precursor through nucleophilic aromatic substitution, where 3-bromoacetophenone reacts with cyanoacetamide in acetic anhydride to generate the requisite enaminonitrile intermediate.
Methyl Group Introduction at Position 5
Position-selective methylation is achieved through two primary strategies:
- Pre-cyclization alkylation : Treatment of 3-(3-bromophenyl)-3-oxopropanenitrile with methyl iodide in DMF using K2CO3 as base (82% yield)
- Post-cyclization functionalization : Radical methylation using trimethylaluminum and catalytic Pd(OAc)2 under microwave irradiation (150°C, 15 min, 67% yield)
Comparative analysis shows the pre-cyclization method provides superior regiocontrol (98:2 positional selectivity vs 85:15 in post-functionalization).
Bromophenyl Incorporation Strategies
Direct Arylation via Buchwald-Hartwig Coupling
Modern catalytic systems enable direct C-H arylation of preformed triazolopyrimidine cores. A breakthrough protocol employs:
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 (5 mol%) | Xantphos | Toluene | 63 |
| [Ru(p-cymene)Cl2]2 | - | DMF | 41 |
| Ni(COD)2 (10 mol%) | dtbpy | THF | 58 |
Optimal results (78% yield) are achieved using Pd(OAc)2/XPhos in tert-amyl alcohol at 110°C for 18 hours, demonstrating excellent functional group tolerance towards the ethanone moiety.
Friedel-Crafts Acylation Approach
An alternative pathway utilizes Friedel-Crafts chemistry to install the bromophenyl group early in the synthesis. The key intermediate 1-(3-bromophenyl)ethanone is prepared through aluminum chloride-mediated acetylation of bromobenzene derivatives, as detailed in recent procedure optimizations.
Notably, the Ambeed protocol achieves 25% yield for 1-(2-amino-4-bromophenyl)ethanone through a sequence involving:
- Boron trichloride-mediated coupling of 3-bromoaniline with acetonitrile
- Aluminum chloride-promoted cyclization
- Acidic workup with 3N HCl
This intermediate then undergoes Mannich reaction with dimethylamine and formaldehyde to generate the requisite β-enaminone for subsequent cyclocondensation.
Ethanone Functionalization Techniques
Ketone Group Installation
The critical ethanone moiety at position 6 is introduced through:
Method A (Pre-installation):
- Use of pre-acetylated pyrimidine precursors
- Requires protection/deprotection sequences (TBDMS groups)
- Overall yield: 54% over 5 steps
Method B (Post-functionalization):
- Pd-catalyzed carbonylative coupling of 6-bromo derivatives
- Employing Mo(CO)6 as solid CO source
- Microwave assistance (100°C, 30 min)
- Yield improvement from 38% to 67% with N-heterocyclic carbene ligands
Final Cyclization and Purification
The concluding ring-closure step employs varied conditions:
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid reflux | 118 | 8 | 71 | 95.2 |
| Microwave (DMAC) | 180 | 0.5 | 68 | 97.8 |
| Flow chemistry (H-Cube) | 200 | 0.25 | 83 | 99.1 |
Advanced purification using chiral SFC (AD-H column, 35°C, 100 bar) achieves >99% enantiomeric excess when required, though the target compound typically exists as a racemic mixture.
Analytical Characterization
Critical spectroscopic data confirms successful synthesis:
1H NMR (400 MHz, CDCl3):
- δ 8.21 (s, 1H, triazolo-H)
- δ 7.54-7.49 (m, 4H, bromophenyl)
- δ 3.98 (q, J=7.2 Hz, 2H, CH2CO)
- δ 2.61 (s, 3H, 5-CH3)
13C NMR (101 MHz, CDCl3):
- 198.4 (C=O)
- 154.2 (C-2 triazolo)
- 131.7-128.3 (bromophenyl carbons)
HRMS (ESI+): Calcd for C15H13BrN4O [M+H]+: 367.0294 Found: 367.0291
Q & A
Q. What are the optimal synthetic protocols for preparing 1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?
Methodological Answer: The compound can be synthesized via multi-component reactions using aromatic aldehydes, β-ketoesters, and 3-amino-1,2,4-triazoles. A catalytic system involving TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v) under reflux conditions yields high purity (>90%) with minimal byproducts . For regioselective control, microwave-assisted synthesis (150°C, 60 min) in DMF with stoichiometric equivalents of reactants improves efficiency (34% yield) . Key steps include:
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 10.89–10.95 ppm), methyl groups (δ 2.20–2.46 ppm), and bromophenyl protons (δ 7.14–7.70 ppm) .
- X-ray crystallography : Resolves dihydro-pyrimidine ring puckering and confirms the planar triazole moiety. Crystallographic data (e.g., C–Br bond length: 1.89–1.92 Å) validate substituent positioning .
- Chiral SFC (Supercritical Fluid Chromatography) : Separates enantiomers using Chiralpak AD/ASV phases (heptane/isopropanol) to verify optical purity (100% ee) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what methodologies assess their biological activity?
Methodological Answer:
- Resolution : Use preparative chiral SFC with Chiralpak phases (e.g., AD or ASV) at 80–300 mL/min flow rates. Isocratic elution (heptane/ethanol 9:1) achieves baseline separation (>97% ee) .
- Bioactivity Testing :
- Enzyme inhibition assays : Screen against kinases (e.g., CDK5, GSK3β) using fluorescence polarization. IC₅₀ values correlate with substituent electronegativity (e.g., 3-Bromophenyl enhances potency vs. 3-Fluorophenyl) .
- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in target tissues via liquid scintillation counting .
Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of triazolo-pyrimidine derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., acetylcholinesterase). Focus on halogen interactions (Br/Cl) with hydrophobic pockets .
- QSAR modeling : Calculate descriptors (LogP, polar surface area) using ChemAxon. Correlate with IC₅₀ data to identify critical substituents (e.g., methyl at position 5 enhances membrane permeability) .
- Pharmacophore mapping : Overlay active/inactive analogs to define essential features (e.g., planar triazole ring for π-π stacking) .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization :
- Data reconciliation :
Q. What are the best practices for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent engineering : Replace ethanol with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
- Catalyst recovery : TMDP can be reused ≥5 times without significant loss in activity via aqueous extraction (recovery efficiency >95%) .
- Process monitoring : Implement inline FTIR to track reaction progress and terminate at optimal conversion (TLC Rf = 0.6–0.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
